![molecular formula C7H9BrN2 B1526037 4-Bromo-3-methylbenzene-1,2-diamine CAS No. 952511-74-9](/img/structure/B1526037.png)
4-Bromo-3-methylbenzene-1,2-diamine
Overview
Description
4-Bromo-3-methylbenzene-1,2-diamine is a chemical compound with the formula C₇H₉BrN₂ . It is typically stored in a dark place under an inert atmosphere at refrigerator temperatures .
Synthesis Analysis
The synthesis of 4-Bromo-3-methylbenzene-1,2-diamine can be achieved through a multistep process. The first step involves a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method involves the acetylation of 1,2-diaminobenzene, followed by bromination and alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methylbenzene-1,2-diamine consists of a benzene ring substituted with a bromo group, a methyl group, and two amine groups .Physical And Chemical Properties Analysis
4-Bromo-3-methylbenzene-1,2-diamine is a solid at room temperature . It has a molecular weight of 201.07 .Scientific Research Applications
Synthesis of Macrocyclic Schiff Base Compounds
4-Bromo-3-methylbenzene-1,2-diamine: is used in the synthesis of macrocyclic Schiff base compounds. These compounds are significant due to their coordination chemistry with N-atom-containing ligands, which are pivotal in the development of metal compounds with extensive applications in physicochemical and biochemical fields .
Antibacterial Activity
The synthesized macrocyclic Schiff base compounds using 4-Bromo-3-methylbenzene-1,2-diamine have shown moderate activity against bacteria such as S. aureus and S. typhi. This suggests potential applications in developing new antibacterial agents .
Preparation of Dioxomolybdenum (VI) Compounds
In coordination chemistry, 4-Bromo-3-methylbenzene-1,2-diamine is utilized to prepare dioxomolybdenum (VI) compounds. These compounds have been characterized for their potential antibacterial activity, which opens up avenues for research in medicinal chemistry .
Development of Anticancer Agents
The Schiff base compounds derived from 4-Bromo-3-methylbenzene-1,2-diamine have been researched for their anticancer properties. The metal compounds of these bases tend to exhibit higher anticancer activity compared to the isolated ligand .
Modeling Metalloproteins and Enzymes
Schiff base compounds containing 4-Bromo-3-methylbenzene-1,2-diamine can model the metal positions in metalloproteins and enzymes. This is crucial for understanding the structure and function of these biological molecules in bioinorganic chemistry .
Chemical Derivative Formation
The compound is also involved in the formation of derivatives through chlorination processes. This leads to the production of various chemical entities like hydroxy acids and methylated products, which are valuable in synthetic organic chemistry.
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZQNBSYFRCDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731275 | |
Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylbenzene-1,2-diamine | |
CAS RN |
952511-74-9 | |
Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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